beta-Sinensal

Catalog No.
S618303
CAS No.
3779-62-2
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Sinensal

CAS Number

3779-62-2

Product Name

beta-Sinensal

IUPAC Name

(2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3/b14-9+,15-11+

InChI Key

NOPLRNXKHZRXHT-YFVJMOTDSA-N

SMILES

CC(=CCCC(=C)C=C)CCC=C(C)C=O

solubility

Insoluble in water; soluble in oils
soluble (in ethanol)

Canonical SMILES

CC(=CCCC(=C)C=C)CCC=C(C)C=O

Isomeric SMILES

C/C(=C\CCC(=C)C=C)/CC/C=C(\C)/C=O

The exact mass of the compound Sinensal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilssoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

beta-Sinensal (CAS 3779-62-2) is a C15 oxygenated sesquiterpenoid that serves as a critical character-impact compound in citrus flavor and fragrance formulations. Unlike bulk monoterpenes, it is present in trace amounts in natural sweet orange oil but disproportionately drives the authentic sweet orange and mandarin aromatic profile. For industrial procurement, isolated or synthesized beta-sinensal offers a highly concentrated, reproducible flavoring agent that bypasses the oxidative instability and variable composition inherent to crude citrus extracts. Its higher molecular weight compared to common monoterpene aldehydes ensures distinct performance in formulation retention and sensory longevity [1].

Substituting beta-sinensal with generic citrus aldehydes (like citral) or its isomer (alpha-sinensal) fundamentally alters both formulation stability and the final sensory profile. While citral provides a generic lemon-citrus note, it is a highly volatile monoterpene that degrades rapidly in acidic aqueous environments. Furthermore, alpha-sinensal, despite being an isomer, imparts a distinctly different floral orange scent, lacking the specific undertones unique to beta-sinensal. Relying on crude orange oil as a substitute introduces a massive limonene hydrocarbon load, which is highly susceptible to oxidation, leading to off-flavors over time. Therefore, precise procurement of beta-sinensal is mandatory for stable, high-fidelity mandarin and sweet orange profiles [1].

Terpene Load Reduction vs. Crude Orange Oil

Natural sweet orange oil is overwhelmingly dominated by monoterpene hydrocarbons, primarily limonene, which present significant oxidative stability challenges in long shelf-life products. Quantitative analysis shows that crude sweet orange oil contains up to 95.0% limonene and only approximately 0.06% beta-sinensal [1]. Procuring pure beta-sinensal allows formulators to achieve the necessary character-impact sensory threshold without incorporating the massive limonene load. This targeted dosing eliminates the primary source of oxidative degradation, drastically improving the shelf-life and reproducibility of the final flavor matrix.

Evidence DimensionActive flavor compound vs. bulk hydrocarbon load
Target Compound Data100% active character-impact compound (beta-Sinensal)
Comparator Or BaselineCrude Sweet Orange Oil (~0.06% beta-sinensal, 95.0% limonene)
Quantified DifferenceEliminates >94% oxidative-prone monoterpene hydrocarbon load
ConditionsFlavor formulation and essential oil reconstitution

Allows buyers to formulate highly stable, concentrated citrus profiles without the off-flavor risks associated with bulk terpene oxidation.

Sensory Specificity vs. alpha-Sinensal

Although alpha-sinensal and beta-sinensal are isomeric sesquiterpene aldehydes, they are not interchangeable in high-end flavor procurement due to distinct olfactory receptor responses. Alpha-sinensal is characterized by an intense orange scent accompanied by floral notes. In contrast, beta-sinensal specifically delivers a distinct profile that provides critical citrus character at trace levels, but presents a metallic-fishy odor at higher concentrations [1]. This divergent profile means that substituting beta-sinensal with its alpha isomer will fail to replicate the exact authentic sweet orange target, and requires precise quantitative dosing to avoid off-notes.

Evidence DimensionOrganoleptic descriptor profile
Target Compound DataCitrus character with metallic-fishy notes at high concentration
Comparator Or Baselinealpha-Sinensal (Intense orange with floral notes)
Quantified DifferenceDistinct olfactory signaling; non-overlapping primary character notes
ConditionsSensory evaluation of pure isolates

Ensures formulators select the exact isomer required for specific citrus authenticity while highlighting the need for strict dosing control.

Volatility and Matrix Retention vs. Monoterpene Aldehydes

In industrial processing such as spray drying or encapsulation, the retention of flavor compounds is heavily dependent on their molecular weight and volatility. Beta-sinensal is a C15 sesquiterpenoid aldehyde, making it significantly larger and less volatile than common C10 monoterpene aldehydes like citral [1]. This structural difference translates to higher hydrophobicity and superior retention rates within encapsulation matrices during thermal processing. While citral suffers from high evaporative loss and rapid degradation, the heavier beta-sinensal maintains its structural integrity and sensory impact in the final product.

Evidence DimensionMolecular weight and volatility proxy
Target Compound DataSesquiterpene aldehyde (C15)
Comparator Or BaselineCitral (Monoterpene aldehyde, C10)
Quantified DifferenceHigher carbon count (C15 vs C10) driving lower volatility and higher matrix retention
ConditionsThermal processing and encapsulation workflows

Drives the procurement of beta-sinensal for thermally processed or spray-dried flavor powders where lighter monoterpenes would be lost to evaporation.

High-Fidelity Mandarin and Tangerine Flavor Reconstitution

Because beta-sinensal specifically provides unique citrus notes lacking in alpha-sinensal and citral, it is the premier choice for reconstituting authentic mandarin and tangerine profiles in premium beverages and confectioneries [1].

Oxidation-Resistant Citrus Extracts

By utilizing pure beta-sinensal instead of crude sweet orange oil, formulators can achieve the desired citrus character-impact without the 95.0% limonene load, drastically reducing the risk of oxidative off-flavors over long shelf lives[2].

Thermally Processed Encapsulated Flavors

Due to its higher molecular weight and lower volatility as a C15 sesquiterpene, beta-sinensal is highly suited for spray-drying and cyclodextrin encapsulation, ensuring maximum flavor retention during high-temperature processing compared to lighter monoterpenes[3].

Physical Description

colourless to orange liquid; citrus-like aroma

XLogP3

4.8

Density

0.917-0.923

UNII

4C2WZT6IRL

Other CAS

60066-88-8
3779-62-2

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-: ACTIVE

Dates

Last modified: 04-14-2024

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